molecular formula C14H16FN3O3 B6299113 [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester CAS No. 2030426-49-2

[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B6299113
CAS No.: 2030426-49-2
M. Wt: 293.29 g/mol
InChI Key: IQVOBUGINPRUBT-UHFFFAOYSA-N
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Description

[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluoro-phenyl Group: The fluoro-phenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Carbamate Formation: The final step involves the reaction of the oxadiazole derivative with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction reactions can occur at the fluoro-phenyl group or the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoro-phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce fluoro-phenyl-substituted amines.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: : Research is ongoing into its use as a drug candidate for various diseases, including cancer and infectious diseases.

Industry: : The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester
  • [5-(4-Methyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester
  • [5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester

Comparison

  • Uniqueness : The presence of the fluoro-phenyl group in [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester imparts unique electronic properties that can influence its reactivity and interaction with biological targets.
  • Reactivity : Fluoro-substituted compounds often exhibit different reactivity patterns compared to their chloro, methyl, or nitro counterparts, which can be advantageous in specific applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVOBUGINPRUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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